molecular formula C6H5F3N4O2 B1598565 2-Hydrazino-3-nitro-5-(trifluoromethyl)pyridine CAS No. 288246-61-7

2-Hydrazino-3-nitro-5-(trifluoromethyl)pyridine

Cat. No. B1598565
CAS RN: 288246-61-7
M. Wt: 222.12 g/mol
InChI Key: CUUQSZLMISKOHS-UHFFFAOYSA-N
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Description

“2-Hydrazino-3-nitro-5-(trifluoromethyl)pyridine” is a chemical compound with the CAS Number: 288246-61-7 . It has a molecular weight of 222.13 . It is in the form of a powder .


Synthesis Analysis

The synthesis of “2-Hydrazino-3-nitro-5-(trifluoromethyl)pyridine” and its derivatives is a topic of interest in the agrochemical and pharmaceutical industries . Trifluoromethylpyridine (TFMP) derivatives are used in the protection of crops from pests . More than 20 new TFMP-containing agrochemicals have acquired ISO common names .


Molecular Structure Analysis

The Inchi Code of “2-Hydrazino-3-nitro-5-(trifluoromethyl)pyridine” is 1S/C6H5F3N4O2/c7-6(8,9)3-1-4(13(14)15)5(12-10)11-2-3/h1-2H,10H2,(H,11,12) . The compound contains a total of 20 bonds, including 15 non-H bonds, 8 multiple bonds, 2 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 N hydrazine, 1 nitro group (aromatic), and 1 Pyridine .


Physical And Chemical Properties Analysis

“2-Hydrazino-3-nitro-5-(trifluoromethyl)pyridine” is a powder with a molecular weight of 222.13 . It is stored at a temperature of 4 degrees Celsius .

Safety and Hazards

The safety information for “2-Hydrazino-3-nitro-5-(trifluoromethyl)pyridine” includes several hazard statements: H302, H312, H315, H319, H332, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .

Future Directions

The demand for TFMP derivatives has been increasing steadily in the last 30 years . It is expected that many novel applications of TFMP will be discovered in the future .

properties

IUPAC Name

[3-nitro-5-(trifluoromethyl)pyridin-2-yl]hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F3N4O2/c7-6(8,9)3-1-4(13(14)15)5(12-10)11-2-3/h1-2H,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUUQSZLMISKOHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1[N+](=O)[O-])NN)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F3N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50390887
Record name 2-Hydrazino-3-nitro-5-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50390887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydrazino-3-nitro-5-(trifluoromethyl)pyridine

CAS RN

288246-61-7
Record name 2-Hydrazino-3-nitro-5-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50390887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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